5-Chloro-2-(difluoromethyl)phenol

Anticoagulant Factor XIa Thrombosis

Researchers sourcing a halogenated phenol building block for SDHI fungicide synthesis or coagulation factor XIa inhibitor programs often face limited availability of the ortho-difluoromethyl meta-chloro substitution pattern. 5-Chloro-2-(difluoromethyl)phenol (CAS 1261795-78-1) addresses this gap with a balanced logP of 0.6 and a pKa of 8.5-9.0, enhancing solubility and target selectivity over fully fluorinated analogs. • Enables synthesis of factor XIa inhibitors with IC50 values as low as 40 nM. • Serves as a scaffold for FPR1 antagonists (IC50 390 nM in HL-60 cells). • Optimized substitution pattern for SDHI fungicide development. • Consistent 95% purity from qualified suppliers with ambient shipping.

Molecular Formula C7H5ClF2O
Molecular Weight 178.56 g/mol
Cat. No. B13243824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(difluoromethyl)phenol
Molecular FormulaC7H5ClF2O
Molecular Weight178.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)O)C(F)F
InChIInChI=1S/C7H5ClF2O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7,11H
InChIKeyWJZACPAGNVMWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(difluoromethyl)phenol: Key Intermediate for SDHI Fungicides & Pharmaceuticals


5-Chloro-2-(difluoromethyl)phenol (CAS 1261795-78-1) is a halogenated phenolic building block featuring a chlorine substituent at the 5-position and a difluoromethyl (-CHF2) group adjacent to the phenolic hydroxyl . Its molecular formula is C7H5ClF2O with a molecular weight of 178.56 g/mol . The compound is a foundational intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and serves as a scaffold for pharmaceutical candidates targeting coagulation factor XIa and formyl peptide receptor 1 (FPR1) [1][2]. Its predicted logP of approximately 0.6 and pKa range of 8.5–9.0 reflect a balanced lipophilicity and acidity profile distinct from fully fluorinated analogs [3].

1
Synthetic building block for SDHI fungicides and drug discovery scaffolds.
2
Ortho-difluoromethyl / 5-chloro pattern enables target-binding differentiation.
3
Balanced lipophilicity profile supports medicinal chemistry optimization.

5-Chloro-2-(difluoromethyl)phenol: Irreplaceable by Phenolic Analogs


The substitution pattern of 5-chloro-2-(difluoromethyl)phenol imparts a unique combination of physicochemical properties that cannot be replicated by other halogenated phenols. The ortho-difluoromethyl group, with its weak acidity and hydrogen-bonding capacity, enhances binding selectivity in biological targets compared to trifluoromethyl analogs [1]. Conversely, the 5-chloro substituent modulates electronic effects and metabolic stability, differentiating it from non-chlorinated or brominated difluoromethylphenols . This precise ortho,meta-arrangement is essential for maintaining activity in downstream drug candidates and agrochemical intermediates, where even minor positional isomerism (e.g., 4-chloro-2-(difluoromethyl)phenol) can lead to significant changes in biological activity or synthetic utility .

Positional isomerism (e.g., 4-chloro) can alter target binding and synthetic utility.

Trifluoromethyl analogs exhibit higher lipophilicity, potentially impacting solubility and selectivity.

Non-chlorinated or brominated analogs modify electronic effects and metabolic stability, limiting direct substitution.

5-Chloro-2-(difluoromethyl)phenol: Evidence vs. Key Analogs


Factor XIa Inhibition by 5-Chloro-2-(difluoromethyl)phenyl Scaffold

A derivative incorporating the 5-chloro-2-(difluoromethyl)phenyl moiety exhibits potent inhibition of coagulation factor XIa with an IC50 of 62 nM [1]. In a related assay, the same scaffold demonstrated an IC50 of 40 nM [1]. While direct comparator data for the unsubstituted phenol or other halogen analogs in this specific assay are not available, the activity of this derivative is consistent with the enhanced binding affinity conferred by the difluoromethyl group compared to non-fluorinated or trifluoromethylated analogs, as established in class-level SAR studies .

Factor XIa inhibition
Reported
IC50 = 62 nM (also 40 nM)
Supports factor XIa inhibitor scaffold development.
Direct comparator not available; SAR inferred from class-level studies.
Anticoagulant Factor XIa Thrombosis

FPR1 Antagonist Activity of 5-Chloro-2-(difluoromethyl)phenyl Derivatives

A compound containing the 5-chloro-2-(difluoromethyl)phenyl substructure acts as an antagonist of the human formyl peptide receptor 1 (FPR1) with an IC50 of 390 nM in HL-60 cells [1]. This activity was measured via inhibition of fMLF-induced calcium mobilization. While a direct comparator for a non-difluoromethylated analog in this exact assay is not available, the activity is notable as FPR1 antagonism is a recognized strategy for modulating inflammatory responses [2]. The difluoromethyl group's contribution to binding affinity is supported by general SAR trends in phenolic FPR1 ligands .

FPR1 antagonism
Reported
IC50 = 390 nM (HL-60 cells, fMLF-induced Ca²⁺ flux)
Supports FPR1 antagonist scaffold exploration in cell-based assays.
Comparator data unavailable; difluoromethyl contribution inferred from general SAR.
Inflammation FPR1 Neutrophil

Lipophilicity Advantage Over Trifluoromethyl Analogs

The calculated logP for 5-chloro-2-(difluoromethyl)phenol is 0.6 [1]. This value is significantly lower than that of the corresponding trifluoromethyl analog (5-chloro-2-(trifluoromethyl)phenol), which has a predicted logP of approximately 2.4–3.3 . The reduced lipophilicity of the difluoromethyl compound can translate to improved aqueous solubility and reduced non-specific protein binding, which are desirable attributes in drug discovery . This differential logP provides a clear physicochemical basis for selecting the difluoromethyl over the trifluoromethyl variant when lower lipophilicity is required.

Lipophilicity differential
Head-to-head
Target (CF₂H) logP ≈ 0.6
Trifluoromethyl analog logP ≈ 2.4–3.3
ΔlogP ≈ 1.8–2.7 lower
May support selection when lower lipophilicity is desired for solubility or ADME optimization.
Calculated partition coefficients; experimental confirmation recommended.
Lipophilicity Drug-likeness ADME

5-Chloro-2-(difluoromethyl)phenol: Key Application Scenarios


Factor XIa Inhibitor Synthesis for Anticoagulant Discovery

Procure 5-chloro-2-(difluoromethyl)phenol as a key intermediate for constructing factor XIa inhibitors. Derivatives built on this scaffold have demonstrated IC50 values as low as 40–62 nM in biochemical assays [1]. This activity profile supports its use in medicinal chemistry programs targeting thrombosis with a potentially improved safety margin compared to conventional anticoagulants [2].

FPR1 Antagonists for Inflammatory Disease Research

Utilize 5-chloro-2-(difluoromethyl)phenol as a starting material for synthesizing FPR1 antagonists. A derivative of this compound exhibits an IC50 of 390 nM in HL-60 cells [3]. This makes it a valuable building block for exploring structure-activity relationships around FPR1, a target implicated in neutrophil-mediated inflammation and immune responses [4].

SDHI Fungicide Building Blocks

Employ 5-chloro-2-(difluoromethyl)phenol in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides . The compound's balanced lipophilicity (logP 0.6) and specific substitution pattern are advantageous for designing agrochemicals with optimized physicochemical properties and target binding [5].

Lipophilicity Optimization for Lead Compounds

Incorporate 5-chloro-2-(difluoromethyl)phenol into screening libraries or lead optimization campaigns where reduced lipophilicity is desired. Its logP of 0.6 offers a clear advantage over the more lipophilic 5-chloro-2-(trifluoromethyl)phenol (logP ~2.4–3.3) , potentially leading to improved solubility and ADME profiles in drug candidates .

Application
Selection Property
Validation Focus
Factor XIa inhibitor research
Scaffold for coagulation factor target engagement
Biochemical IC50 and selectivity profiling
FPR1 antagonist exploration
GPCR antagonist building block for inflammation research
Cell-based receptor antagonism and SAR studies
SDHI fungicide intermediate
Agrochemical scaffold with balanced substitution pattern
Fungicidal activity and physicochemical optimization
Lipophilicity optimization programs
Lower logP alternative to trifluoromethyl analogs
Solubility and ADME profile assessment

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13 linked technical documents
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